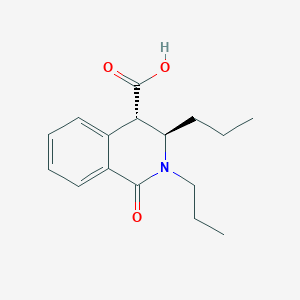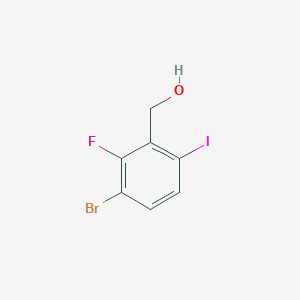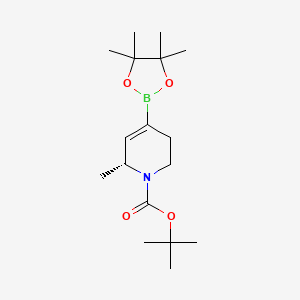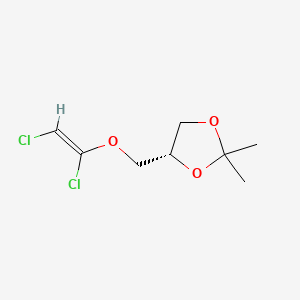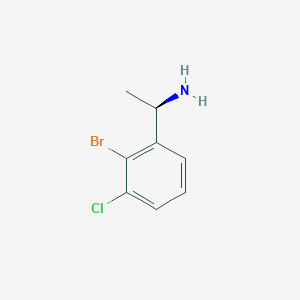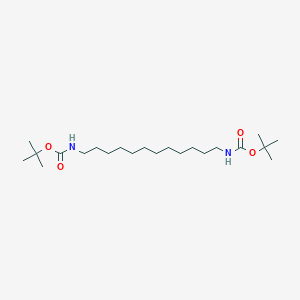
Di-tert-butyl dodecane-1,12-diyldicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl dodecane-1,12-diyldicarbamate is an organic compound with the molecular formula C22H44N2O4. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a dodecane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl dodecane-1,12-diyldicarbamate typically involves the reaction of dodecane-1,12-diamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of dodecane-1,12-diamine with tert-butyl chloroformate: This step involves the nucleophilic attack of the amine groups on the carbonyl carbon of tert-butyl chloroformate, leading to the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:
Reactant Preparation: Ensuring high purity of dodecane-1,12-diamine and tert-butyl chloroformate.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and reaction time.
Purification and Quality Control: Using advanced purification techniques and quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Di-tert-butyl dodecane-1,12-diyldicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecane-1,12-diamine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of corresponding oxidized products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Dodecane-1,12-diamine and tert-butyl alcohol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.
科学的研究の応用
Di-tert-butyl dodecane-1,12-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of di-tert-butyl dodecane-1,12-diyldicarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also interact with biological molecules, potentially altering their activity or stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Di-tert-butyl ethane-1,2-diyldicarbamate: Similar structure but with a shorter carbon chain.
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for protecting amines.
tert-Butyl ethers of renewable diols: Used as oxygenated additives for motor gasoline.
Uniqueness
Di-tert-butyl dodecane-1,12-diyldicarbamate is unique due to its long dodecane backbone, which imparts specific physical and chemical properties. This makes it suitable for applications requiring long-chain compounds, such as in the synthesis of polymers or as intermediates in complex organic reactions.
特性
分子式 |
C22H44N2O4 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
tert-butyl N-[12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecyl]carbamate |
InChI |
InChI=1S/C22H44N2O4/c1-21(2,3)27-19(25)23-17-15-13-11-9-7-8-10-12-14-16-18-24-20(26)28-22(4,5)6/h7-18H2,1-6H3,(H,23,25)(H,24,26) |
InChIキー |
HXINNZFJKZMJJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



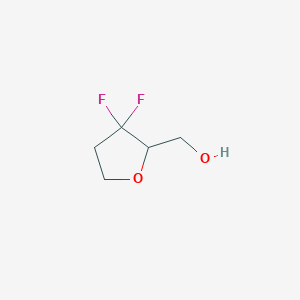
![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
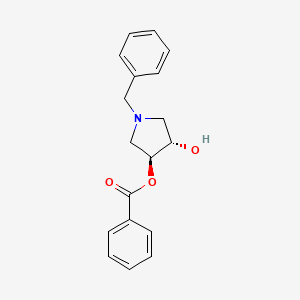
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
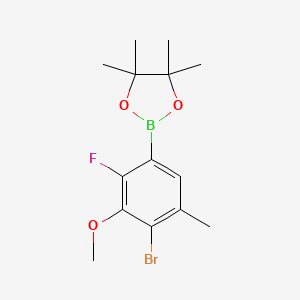
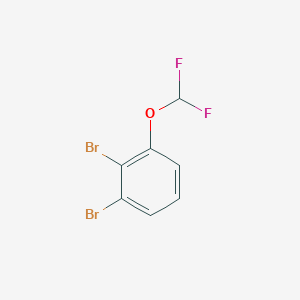

![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
